molecular formula C19H14N4O3 B5812063 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine

5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine

Cat. No. B5812063
M. Wt: 346.3 g/mol
InChI Key: QPMJXLGAHQQGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine, also known as NA-1, is a small molecule compound that has been studied for its potential therapeutic effects in various neurological disorders.

Mechanism of Action

The exact mechanism of action of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is not fully understood. However, it has been proposed that this compound may exert its neuroprotective effects through the inhibition of neuronal nitric oxide synthase (nNOS). nNOS is an enzyme that produces nitric oxide, which can lead to oxidative stress and neuronal damage. By inhibiting nNOS, this compound may reduce oxidative stress and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to reduce brain edema, decrease infarct volume, improve cerebral blood flow, and reduce inflammation in animal models of stroke. This compound has also been shown to improve motor function, reduce inflammation, and promote axonal regeneration in animal models of spinal cord injury.

Advantages and Limitations for Lab Experiments

One advantage of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is that it has been shown to be effective in various animal models of neurological disorders. This compound has also been shown to have a good safety profile in preclinical studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its clinical development.

Future Directions

There are several future directions for the study of 5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine. One direction is to further investigate the mechanism of action of this compound, which may provide insights into its potential therapeutic effects. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in patients with neurological disorders. Additionally, future studies may explore the potential of this compound in combination with other neuroprotective agents to enhance its therapeutic effects.

Synthesis Methods

5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine can be synthesized through a multi-step process involving the reaction of 3-nitro-1H-pyrazole with acetic anhydride, followed by the reaction of the resulting product with dibenzo[b,f]azepine. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to increase the yield and purity of this compound.

Scientific Research Applications

5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has been studied for its potential therapeutic effects in various neurological disorders, including stroke, traumatic brain injury, and spinal cord injury. In preclinical studies, this compound has been shown to reduce brain damage and improve functional outcomes in animal models of stroke and traumatic brain injury. This compound has also been shown to improve motor function and reduce inflammation in animal models of spinal cord injury.

properties

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-2-(3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(13-21-12-11-18(20-21)23(25)26)22-16-7-3-1-5-14(16)9-10-15-6-2-4-8-17(15)22/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMJXLGAHQQGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CN4C=CC(=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.